molecular formula C29H30N6O3S B11217428 6-morpholino-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

6-morpholino-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11217428
M. Wt: 542.7 g/mol
InChI Key: WBOUZFOGSMCEBR-UHFFFAOYSA-N
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Description

6-morpholino-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. The process may include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioxo group: This step may involve the use of sulfurizing agents.

    Attachment of the morpholino group: This can be done through nucleophilic substitution reactions.

    Coupling with the piperazine derivative: This step often requires the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group.

    Reduction: Reduction reactions can occur at various functional groups, including the quinazolinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the morpholino and piperazine moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May act as a ligand for certain biological receptors.

Medicine

    Therapeutic Agents:

    Drug Development: Used as a lead compound for the development of new pharmaceuticals.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Biotechnology: Applications in the development of biotechnological tools and processes.

Mechanism of Action

The mechanism of action of 6-morpholino-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Signaling Pathways: Interference with cellular signaling pathways, leading to changes in cell behavior.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Piperazine Derivatives: Compounds with piperazine moieties that exhibit similar biological activities.

Uniqueness

The uniqueness of 6-morpholino-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)benzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C29H30N6O3S

Molecular Weight

542.7 g/mol

IUPAC Name

6-morpholin-4-yl-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C29H30N6O3S/c36-27(34-13-11-33(12-14-34)26-3-1-2-10-30-26)22-6-4-21(5-7-22)20-35-28(37)24-19-23(32-15-17-38-18-16-32)8-9-25(24)31-29(35)39/h1-10,19H,11-18,20H2,(H,31,39)

InChI Key

WBOUZFOGSMCEBR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)N6CCOCC6)NC4=S

Origin of Product

United States

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